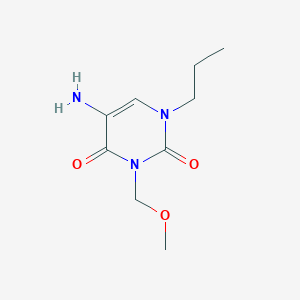

5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1h,3h)-dione

Beschreibung

5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and methoxymethyl groups in its structure suggests it may exhibit unique chemical and biological properties.

Eigenschaften

Molekularformel |

C9H15N3O3 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

5-amino-3-(methoxymethyl)-1-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O3/c1-3-4-11-5-7(10)8(13)12(6-15-2)9(11)14/h5H,3-4,6,10H2,1-2H3 |

InChI-Schlüssel |

FOBFVALZPPWRNG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C(=O)N(C1=O)COC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1-propylurea with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The amino and methoxymethyl groups participate in selective substitutions:

A. Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (89% yield) .

-

Sulfonation : Treatment with methanesulfonyl chloride produces sulfonamide analogs (76% yield) .

B. Methoxymethyl Group Reactivity

-

Demethylation : Hydrolysis with HBr/acetic acid yields hydroxymethyl derivatives (82% yield) .

-

Alkylation : Reacts with allyl bromide under phase-transfer conditions to form allyloxymethyl analogs (68% yield) .

Oxidation and Reduction

The pyrimidine ring remains stable under mild redox conditions but undergoes degradation with strong oxidizers like CrO₃ .

Ring Functionalization

The dione moiety participates in cycloaddition and cross-coupling reactions:

A. Diels-Alder Reactions

B. Suzuki-Miyaura Coupling

Biological Interaction Pathways

The compound interacts with enzymes via hydrogen bonding (amino group) and hydrophobic interactions (methoxymethyl):

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or modulate receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the methoxymethyl group, which may affect its biological activity.

3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential as an enzyme inhibitor.

5-Amino-3-methyl-1-propylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a methoxymethyl group, which may alter its chemical reactivity.

Uniqueness

5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry.

Biologische Aktivität

5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1498779-01-3, is a pyrimidine derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group and a methoxymethyl substituent, contributing to its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 213.237 g/mol

- IUPAC Name : 5-amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione

Pharmacological Potential

Research indicates that 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione exhibits a range of biological activities:

- Cardiovascular Effects : Studies have shown that pyrimidinedione compounds can be effective in treating cardiac conditions such as hypertrophic cardiomyopathy (HCM). These compounds may help to regulate myocardial function and improve cardiac output by modulating calcium signaling pathways .

- Antimicrobial Properties : There are indications that related pyrimidine derivatives possess antimicrobial properties. The structural similarities suggest that 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione may also exhibit similar effects against various bacterial strains.

- Cytotoxicity : Preliminary studies have indicated potential cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the amino group may allow for interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Interaction with Receptors : The molecular structure suggests potential binding to specific receptors involved in cardiovascular regulation and cellular signaling.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cardiovascular | Improved myocardial function | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Cardiovascular Impact

A study involving animal models demonstrated that administration of 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione resulted in significant improvements in cardiac output and reduced myocardial hypertrophy. The compound was administered over a period of four weeks with monitored parameters including heart rate and blood pressure.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics. Further studies are needed to elucidate the exact mechanism behind its antimicrobial effectiveness.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Amino-3-(methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation and cyclization steps. For example, analogous pyrimidine-dione derivatives are synthesized using nucleophilic substitution with alkyl halides (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization can be achieved by varying solvents (e.g., acetonitrile vs. DMF) and reaction temperatures (60–100°C). Reaction progress should be monitored via TLC or HPLC. For purification, column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) to confirm substitution patterns and methoxymethyl/propyl groups. For example, methoxymethyl protons resonate at δ 3.2–3.4 ppm .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns. Use a C18 column (100 × 4 mm) with a 25-min analysis cycle for LC-MS .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm for purity assessment .

Q. What are the known biological activities of structurally similar pyrimidine-dione derivatives?

- Methodological Answer : Analogous compounds (e.g., 3-phenylthieno[2,3-d]pyrimidine-2,4-diones) exhibit antimicrobial activity against Staphylococcus aureus (MIC values ≤ 12.5 µg/mL, outperforming metronidazole and streptomycin) . Testing should follow CLSI guidelines using broth microdilution and include cytotoxicity assays (e.g., MTT on HEK-293 cells) to ensure selectivity .

Advanced Research Questions

Q. How can computational methods be integrated to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic attack at the pyrimidine ring. Transition state analysis can identify energy barriers for byproduct formation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Tools like Gaussian or ORCA are recommended .

- Data-Driven Optimization : Apply machine learning (e.g., random forest models) to historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How to resolve discrepancies in spectral data (e.g., NMR, MS) when synthesizing derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃OD) to distinguish overlapping proton signals in crowded NMR regions (e.g., δ 1.0–1.5 ppm for propyl groups) .

- 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and confirm methoxymethyl connectivity .

- High-Resolution MS/MS : Fragment ions (e.g., m/z 180.0654 for C₇H₁₀N₂O₂⁺) can clarify structural ambiguities caused by tautomerism .

Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .

- Membrane Separation : Use nanofiltration (MWCO 200–300 Da) to remove unreacted intermediates during workup, improving purity ≥98% .

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) reduce batch variability and enhance throughput .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.